molecular formula C21H27NO B5137701 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol

Cat. No. B5137701
M. Wt: 309.4 g/mol
InChI Key: LNIGRARLURFSQQ-UHFFFAOYSA-N
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Description

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and has gained popularity in recent years due to its stimulant effects and potential for abuse. In

Mechanism of Action

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol also has some affinity for serotonin transporters, although its effects on this neurotransmitter are less well understood.
Biochemical and Physiological Effects
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been shown to have potential neurotoxic effects, particularly on dopamine neurons.

Advantages and Limitations for Lab Experiments

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine transporters. However, there are also several limitations to using 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol in experiments, including its potential for abuse and the difficulty in controlling dosages and exposure levels.

Future Directions

There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. One area of interest is the potential for 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol to be used as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) or Parkinson's disease. Another area of interest is the development of new synthetic cathinones with improved safety profiles and therapeutic potential. Finally, there is a need for further research into the long-term effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol use on the brain and body.
Conclusion
In conclusion, 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects and potential for abuse. It acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience, and has several advantages and limitations for use in lab experiments. There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, including its potential as a treatment for neurological disorders and the development of new synthetic cathinones with improved safety profiles and therapeutic potential.

Synthesis Methods

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol can be synthesized using a variety of methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of a ketone to an amine using formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of a ketone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, with varying degrees of success.

Scientific Research Applications

3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have investigated the effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol on dopamine and serotonin transporters, as well as its potential for abuse and addiction. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been used as a research tool to study the effects of psychoactive substances on the brain.

properties

IUPAC Name

3-methyl-2,6-diphenyl-4-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-3-14-21(23)15-19(17-10-6-4-7-11-17)22-20(16(21)2)18-12-8-5-9-13-18/h4-13,16,19-20,22-23H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGRARLURFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(NC(C1C)C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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